molecular formula C8H8N2 B8695256 1,4-Dihydrocinnoline CAS No. 1500-42-1

1,4-Dihydrocinnoline

Cat. No.: B8695256
CAS No.: 1500-42-1
M. Wt: 132.16 g/mol
InChI Key: SLINOLVLQJDNOR-UHFFFAOYSA-N
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Description

1,4-Dihydrocinnoline is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

1500-42-1

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

1,4-dihydrocinnoline

InChI

InChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-4,6,10H,5H2

InChI Key

SLINOLVLQJDNOR-UHFFFAOYSA-N

Canonical SMILES

C1C=NNC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1.00 g of methyl cinnolin-4-carboxylate in 15 ml diethyl ether is added dropwise at 0° C. to a suspension of 222 mg of lithium aluminium hydride in 5 ml of diethyl ether. After 1.5 hours water is carefully added dropwise to the reaction mixture, this is stirred with methylene chloride and suction filtered through a glass fibre filter. The aqueous phase is extracted with methylene chloride and the combined organic phases are dried over magnesium sulphate and evaporated down. According to 1H-NMR a mixture of cinnoline and 1,4-dihydro-cinnoline compound is obtained as a yellow oil which is reacted further without any more purification.
Quantity
1 g
Type
reactant
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222 mg
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reactant
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15 mL
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solvent
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Quantity
5 mL
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solvent
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Synthesis routes and methods II

Procedure details

510 mg of a mixture of (cinnolin-4-yl)-methanol and (1,4-dihydro-cinnolin-4-yl)-methanol (see Ex. XXVII) are added to 830 mg of 3-methyl-7-(3-methyl-2-buten-1-yl)-8-chloro-xanthine and 1.25 g of triphenylphosphine in 25 ml of tetrahydrofuran. The reaction mixture is combined with 0.92 ml diethyl azodicarboxylate and stirred overnight at ambient temperature. Then it is evaporated down and chromatographed through a silica gel column with ethyl acetate/petroleum ether (7:3 to 0:1) as eluant. A mixture of cinnoline and 1,4-dihydro-cinnoline compound is obtained.
[Compound]
Name
mixture
Quantity
510 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
(1,4-dihydro-cinnolin-4-yl)-methanol
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0 (± 1) mol
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reactant
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Name
3-methyl-7-(3-methyl-2-buten-1-yl)-8-chloro-xanthine
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
0.92 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of ethyl 6 nitrocinnolin-3-yl carboxylate (0.7 g.) and platinum oxide (100 mg.) in dry ethanol (20 ml.) acetone (20 ml.) and glacial acetic acid (0.5 ml.) was shaken in an atmosphere of hydrogen at room temperature and atmospheric pressure for 24 hours. The mixture was then heated to boiling point on a steam bath, and manganese dioxide (10 g.) was added to the boiling solution. (The above-mentioned reducing conditions resulted in the formation of relatively small amount of the 1,4-dihydrocinnoline derivative, and the manganese dioxide was used to convert this into the corresponding cinnoline derivative.) The suspension was heated under reflux for 30 minutes and then filtered through Celite. Kieselgel 60 (1 g.) was added to the filtrate, and the mixture was evaporated to dryness. The residue was placed on the top of a silica column (50 g. Kieselgel 60). Elution with ethyl acetate, evaporation of the appropriate fractions and recrystallisation from aqueous ethanol gave ethyl 6-isopropylaminocinnolin-3-yl carboxylate, m.p. 167°-168° C.
Name
ethyl 6 nitrocinnolin-3-yl carboxylate
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0.7 g
Type
reactant
Reaction Step One
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20 mL
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reactant
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0.5 mL
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reactant
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20 mL
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100 mg
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